molecular formula C10H7F5O3 B13003055 2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid

Cat. No.: B13003055
M. Wt: 270.15 g/mol
InChI Key: BIYMMDZQTGOBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a fluorinated organic compound It is characterized by the presence of both difluorophenyl and trifluoroethoxy groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 2,4-difluorophenylacetic acid with trifluoroethanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylacetic acid: A precursor in the synthesis of the target compound.

    Trifluoroethanol: Another fluorinated compound with similar properties.

    2-(2,4-Difluorophenyl)-pyridine: A related compound with applications in coordination chemistry.

Uniqueness

2-(1-(2,4-Difluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the combination of difluorophenyl and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H7F5O3

Molecular Weight

270.15 g/mol

IUPAC Name

2-[1-(2,4-difluorophenyl)-2,2,2-trifluoroethoxy]acetic acid

InChI

InChI=1S/C10H7F5O3/c11-5-1-2-6(7(12)3-5)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17)

InChI Key

BIYMMDZQTGOBBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(F)(F)F)OCC(=O)O

Origin of Product

United States

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